4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-5-methylfuran-2-carboxylic acid
Description
Properties
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]-5-methylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-8-9(6-12(21-8)15(19)20)7-16-13(17)10-4-2-3-5-11(10)14(16)18/h2-6H,7H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDJBISSYRAIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-5-methylfuran-2-carboxylic acid” are currently unknown. The compound belongs to the class of organic compounds known as phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. They are imide derivatives of phthalic anhydrides
Biological Activity
The compound 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-5-methylfuran-2-carboxylic acid is a derivative of the isoindole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H11NO5
- Molecular Weight : 261.23 g/mol
- IUPAC Name : (1,3-dioxoisoindol-2-yl) oxolane-2-carboxylate
Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that derivatives of isoindole compounds can inhibit endo-beta-glucuronidase heparanase, which is involved in cancer metastasis and angiogenesis. For instance, certain derivatives demonstrated potent inhibitory activity (IC50 values ranging from 200 to 500 nM) against heparanase with high selectivity over human beta-glucuronidase .
- Anti-Angiogenic Effects : The anti-angiogenic properties of these compounds suggest their potential in cancer therapy by preventing the formation of new blood vessels that tumors require for growth .
- Antioxidant Activity : Compounds in this class have been noted for their antioxidant properties, which can protect cells from oxidative stress and reduce inflammation.
Case Studies
A number of studies have been conducted to evaluate the biological activity of related compounds:
- In Vitro Studies : A study examining various derivatives found that those with the isoindole structure showed significant inhibition of cancer cell proliferation in vitro, suggesting a promising avenue for cancer treatment .
- In Vivo Efficacy : Animal models treated with these compounds displayed reduced tumor growth rates compared to controls, indicating effective bioactivity in a living organism .
- Comparative Analysis : In comparison to established anti-cancer drugs, certain isoindole derivatives exhibited similar or enhanced efficacy against specific cancer types while presenting fewer side effects .
Data Table: Biological Activity Overview
Scientific Research Applications
Recent studies have highlighted the compound's promising antitumor and antimicrobial properties:
-
Antitumor Activity :
- The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell growth in human tumor cells. For instance, it exhibited mean GI50 values around 15.72 μM .
- The National Cancer Institute's Developmental Therapeutics Program reported its efficacy against a panel of cancer cell lines, indicating potential as a lead compound for further development in cancer therapeutics .
-
Antimicrobial Properties :
- Preliminary tests suggest that the compound exhibits antibacterial activity against several strains of bacteria, making it a candidate for developing new antibiotics.
Case Study 1: Anticancer Activity Assessment
In a controlled study, researchers synthesized the compound and tested its effectiveness against various cancer cell lines using standardized protocols. The results indicated that the compound inhibited cell proliferation significantly compared to control groups. These findings suggest that this compound could serve as a scaffold for developing more potent anticancer agents.
Case Study 2: Antibacterial Testing
Another study focused on evaluating the antibacterial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed promising activity, particularly against resistant strains, indicating its potential as a new antibiotic candidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-5-methylfuran-2-carboxylic acid with structurally related phthalimide derivatives, focusing on molecular features, substituents, and synthesis insights:
Key Structural and Functional Insights:
Core Modifications: The target compound’s methyl-furan-carboxylic acid linker distinguishes it from derivatives like 3-[4-(acetyloxy)phenyl]-2-(phthalimido)propanoic acid (phenylpropanoic acid linker) and 1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-phthalimide (tetrahydrofuran-carboxylic acid).
Hydroxyl and acetyloxy groups (e.g., and ) modulate polarity and stability, with acetylated forms often serving as prodrugs .
Synthesis Challenges :
Q & A
Q. What are the most reliable synthetic routes for 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-5-methylfuran-2-carboxylic acid, and how can purity be optimized?
Methodological Answer: The synthesis typically involves coupling the isoindole-1,3-dione moiety to the furan-carboxylic acid backbone. A general approach includes:
- Step 1: Reacting 5-methylfuran-2-carboxylic acid with a bromomethylated isoindole-1,3-dione derivative under nucleophilic substitution conditions (e.g., using K₂CO₃ or NaH in DMF at 60–80°C).
- Step 2: Purification via recrystallization (e.g., using DMF/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
- Optimization: Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of furan to isoindole derivatives) to minimize side products like unreacted starting materials or over-alkylated byproducts .
Q. How can structural confirmation of this compound be achieved, and what analytical techniques are critical?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substituent positions. Key signals include:
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ or [M−H]⁻ peaks with <2 ppm error.
- Infrared Spectroscopy (IR): Detect carbonyl stretches (1680–1750 cm⁻¹) and carboxylic acid O–H (2500–3300 cm⁻¹) .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
Methodological Answer:
- Polar aprotic solvents: DMSO or DMF for initial dissolution (solubility >10 mg/mL).
- Aqueous buffers: Test stability in phosphate-buffered saline (PBS) at pH 7.4 with <5% degradation over 24 hours.
- Avoid: Chlorinated solvents (e.g., CHCl₃), which may induce decomposition of the isoindole ring under prolonged exposure .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on hydrogen bonding between the carboxylic acid group and catalytic residues (e.g., Arg120 in COX-2).
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) to validate binding pose retention .
- ADMET Prediction: Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.5 for moderate lipophilicity) and blood-brain barrier penetration .
Q. How should researchers address conflicting spectroscopic data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Scenario: Unresolved doublets in aromatic regions may indicate rotational isomerism or impurities.
- Resolution:
- Variable Temperature NMR: Acquire spectra at 25°C and −40°C. Slowed rotation at low temps may resolve splitting.
- 2D NMR (COSY, NOESY): Identify coupling partners and spatial proximities to distinguish isomers.
- X-ray Crystallography: Resolve ambiguity via single-crystal structure determination (e.g., monoclinic space group P2₁/c with Z = 4) .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
Methodological Answer:
Q. How can the compound’s bioactivity be systematically evaluated in antimicrobial assays?
Methodological Answer:
- In vitro MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (ISO 20776-1).
- Positive Control: Ciprofloxacin (MIC ≤1 µg/mL).
- Compound Range: 0.5–128 µg/mL in Mueller-Hinton broth.
- Mechanistic Studies:
Q. What are the challenges in derivatizing the isoindole-1,3-dione moiety, and how can they be mitigated?
Methodological Answer:
- Challenge: Low reactivity due to electron-withdrawing diketone groups.
- Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
